molecular formula C11H10ClN3O2S B2728483 {[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 923713-39-7

{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No. B2728483
M. Wt: 283.73
InChI Key: POFFTFMCPKCDSQ-UHFFFAOYSA-N
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Description

“{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid” is a chemical compound with the molecular formula C11H10ClN3O2S and a molecular weight of 283.73 . It is used for research purposes .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as “{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid”, has been a topic of interest in recent years . Various strategies have been developed, many of which involve the use of 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of “{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid” consists of a 1,2,4-triazole ring attached to a 3-chloro-4-methylphenyl group and a thioacetic acid group .


Physical And Chemical Properties Analysis

“{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid” is predicted to have a melting point of 183.10°C, a boiling point of approximately 518.9°C at 760 mmHg, a density of approximately 1.5 g/cm3, and a refractive index of n20D 1.68 .

Scientific Research Applications

Synthesis and Physical-Chemical Properties

A series of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, including the specified compound, have been synthesized to explore their physical and chemical properties. These compounds demonstrate a range of biological activities such as analgesic, neuroleptic, diuretic, anti-inflammatory, mild antimicrobial effects, and serve as intermediates for the synthesis of various other biologically active molecules (Salionov, 2015).

Antimicrobial Activities

Compounds related to the specified chemical structure have shown significant antimicrobial activity against various microorganisms. Specifically, derivatives synthesized through condensation and further chemical reactions have displayed antimicrobial properties against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).

Biological Activity and Synthesis of Novel Derivatives

The synthesis of new derivatives of 1,2,4-triazole, including those with 3-(2-bromophenyl) substitutions, has been explored due to the wide range of biological activities associated with 1,2,4-triazole derivatives. These activities include anti-inflammatory, antiviral, antitumor, immunostimulating effects, and their utility in agricultural, veterinary medicine, and pharmacy. The synthesis process aims to create modified derivatives with enhanced biological properties (Safonov & Nevmyvaka, 2020).

Anti-inflammatory and Analgesic Activity

A study on 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives has shown significant anti-inflammatory and analgesic activities. This research underlines the potential therapeutic applications of such compounds in treating conditions requiring anti-inflammatory and analgesic interventions (Hunashal et al., 2014).

Future Directions

The future directions for research on “{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid” and similar compounds could involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

2-[[4-(3-chloro-4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c1-7-2-3-8(4-9(7)12)15-6-13-14-11(15)18-5-10(16)17/h2-4,6H,5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFFTFMCPKCDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=C2SCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

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